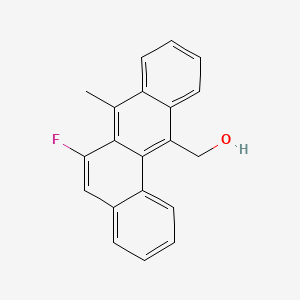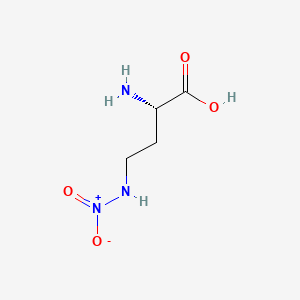
alpha-Amino-gamma-nitraminobutyrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha-Amino-gamma-nitraminobutyrate is a chemical compound with the molecular formula C4H9N3O4 It is a derivative of butanoic acid, featuring both amino and nitroamino functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Alpha-Amino-gamma-nitraminobutyrate can be synthesized through several methods. One common approach involves the amidomalonate synthesis, which is an extension of the malonic ester synthesis. This method begins with the conversion of diethyl acetamidomalonate into an enolate ion by treatment with a base, followed by alkylation with a primary alkyl halide. Hydrolysis of both the amide protecting group and the esters occurs when the alkylated product is warmed with aqueous acid, leading to the formation of alpha-amino acids .
Another method involves the reductive amination of alpha-keto acids with ammonia and a reducing agent. For example, alanine can be prepared by treating pyruvic acid with ammonia in the presence of sodium borohydride .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as bromination, amidomalonate synthesis, and reductive amination, followed by purification techniques like crystallization and chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
Alpha-Amino-gamma-nitraminobutyrate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction may produce amines. Substitution reactions can result in various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Alpha-Amino-gamma-nitraminobutyrate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential role in biological systems, particularly in neurotransmission and enzyme inhibition.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anticonvulsant and analgesic.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of alpha-Amino-gamma-nitraminobutyrate involves its interaction with specific molecular targets and pathways. In biological systems, it may act as an inhibitor of certain enzymes or as a modulator of neurotransmitter receptors. For example, it can interact with gamma-aminobutyric acid (GABA) receptors, influencing synaptic transmission and neuronal activity .
Comparaison Avec Des Composés Similaires
Alpha-Amino-gamma-nitraminobutyrate can be compared with other similar compounds, such as:
Gamma-aminobutyric acid (GABA): A neurotransmitter inhibitor and antihypertensive agent.
Alpha-amino-gamma-butyrolactone: A compound with a similar backbone structure, used in the synthesis of natural products and drug molecules.
Homocysteine: An amino acid found in blood, linked to coronary heart disease.
The uniqueness of this compound lies in its specific combination of amino and nitroamino functional groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
74257-27-5 |
|---|---|
Formule moléculaire |
C4H9N3O4 |
Poids moléculaire |
163.13 g/mol |
Nom IUPAC |
(2S)-2-amino-4-nitramidobutanoic acid |
InChI |
InChI=1S/C4H9N3O4/c5-3(4(8)9)1-2-6-7(10)11/h3,6H,1-2,5H2,(H,8,9)/t3-/m0/s1 |
Clé InChI |
ZDBGMQCCHXQCND-VKHMYHEASA-N |
SMILES isomérique |
C(CN[N+](=O)[O-])[C@@H](C(=O)O)N |
SMILES canonique |
C(CN[N+](=O)[O-])C(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


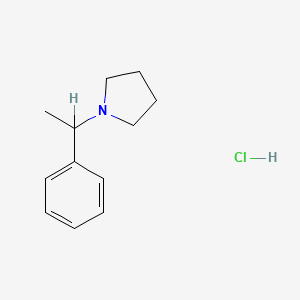
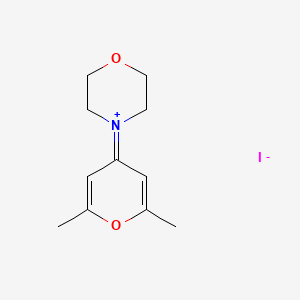
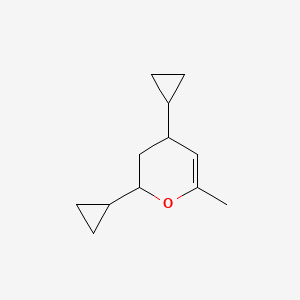
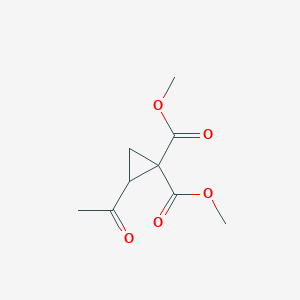
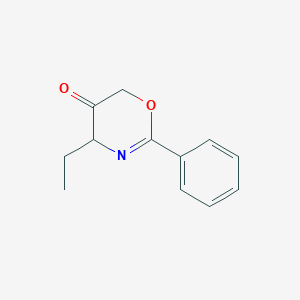

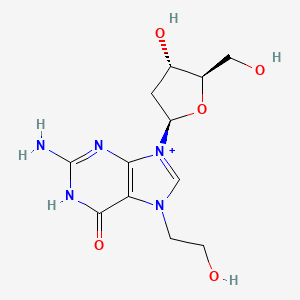
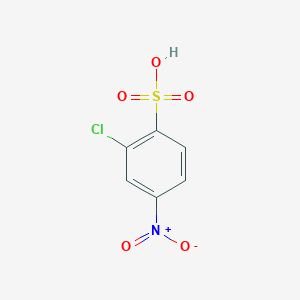
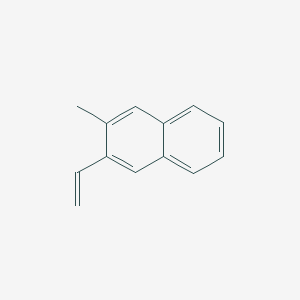
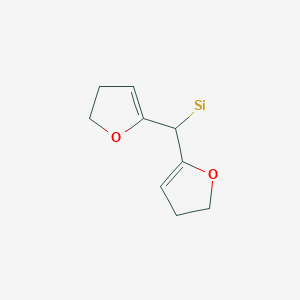
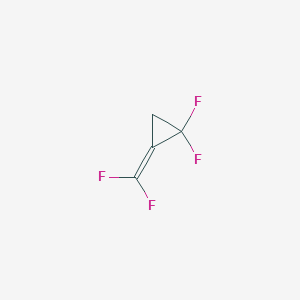
![4-[Tert-butyl(nitroso)amino]-3-hydroxybutanoic acid](/img/structure/B14435347.png)
![1,3-Dioxolane, 2-[4-(bromomethyl)phenyl]-](/img/structure/B14435348.png)
